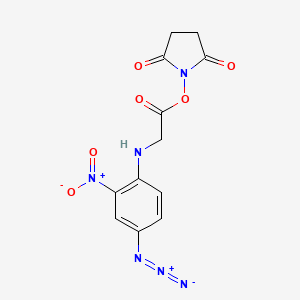![molecular formula C19H33NO3 B14613618 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one CAS No. 59684-32-1](/img/structure/B14613618.png)
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is a complex organic compound that features a morpholine ring attached to a cyclododecanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one typically involves the reaction of cyclododecanone with morpholine and a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone oxides.
Reduction: Formation of cyclododecanol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Morpholin-4-yl)-3-oxopropanenitrile
- 2-[(Morpholin-4-yl)ethyl]amino]pyridine-3-carbonitrile
Uniqueness
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is unique due to its cyclododecanone backbone, which imparts distinct chemical properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
59684-32-1 |
|---|---|
Fórmula molecular |
C19H33NO3 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-(3-morpholin-4-yl-3-oxopropyl)cyclododecan-1-one |
InChI |
InChI=1S/C19H33NO3/c21-18-10-8-6-4-2-1-3-5-7-9-17(18)11-12-19(22)20-13-15-23-16-14-20/h17H,1-16H2 |
Clave InChI |
WBKXZSFTPPFJCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=O)C(CCCC1)CCC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)


![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)



![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)


